LY 334370
CAS No.: 182563-08-2
VCID: VC0006634
Molecular Formula: C21H22FN3O
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
LY 334370 is a synthetic organic compound known for its selective agonist activity at the serotonin 1F receptor. It was developed by Lilly as a potential therapeutic agent for treating migraine headaches. The compound's chemical structure is characterized by the molecular formula C21H22FN3O, with a molecular weight of approximately 351.4 g/mol . Pharmacological ActivityLY 334370 is primarily recognized for its high affinity and selectivity towards the serotonin 1F receptor. It exhibits a Ki value of 1.6 nM for this receptor subtype, with more than 50-fold selectivity over other serotonin receptor subtypes except for the 5-HT1A receptor, where it shows a Ki of 11.9 nM . Despite its binding affinity to the 5-HT1A receptor, LY 334370 demonstrates functional selectivity for the 5-HT1F receptor, as evidenced by its agonist EC50 values in cells expressing these receptors .
Clinical Trials and EfficacyLY 334370 underwent clinical trials for the treatment of acute migraine. These trials demonstrated its efficacy in improving headache response and pain-free outcomes compared to placebo. In one study, doses of 60 mg and 200 mg showed significant improvements in sustained response rates, with 37% and 52% of patients achieving sustained response, respectively, compared to 8% for placebo . Common adverse effects included asthenia, somnolence, and dizziness, but no triptan-like symptoms such as chest pressure were reported .
Development StatusDespite promising clinical results, Lilly discontinued the commercial development of LY 334370 due to findings from an ongoing animal toxicology study. The compound was noted to cause G-protein activation mediated by 5-HT1A receptors, although it did not exhibit significant 5-HT1A agonist activity in vivo . |
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CAS No. | 182563-08-2 | |||||||||||||||||||
Product Name | LY 334370 | |||||||||||||||||||
Molecular Formula | C21H22FN3O | |||||||||||||||||||
Molecular Weight | 351.4 g/mol | |||||||||||||||||||
IUPAC Name | 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide | |||||||||||||||||||
Standard InChI | InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26) | |||||||||||||||||||
Standard InChIKey | MDMJLMDBRQXOOI-UHFFFAOYSA-N | |||||||||||||||||||
SMILES | CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |||||||||||||||||||
Canonical SMILES | CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |||||||||||||||||||
Synonyms | 4-fluoro-N-(3-(1-methyl-4-piperidinyl)-1H-indol-5-yl)benzamide LY 334370 LY-334370 LY334370 |
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Reference | [1]. Shepheard S, et al. Possible antimigraine mechanisms of action of the 5HT1F receptor agonist LY334370. Cephalalgia. 1999 Dec;19(10):851-8. | |||||||||||||||||||
PubChem Compound | 5311258 | |||||||||||||||||||
Last Modified | Sep 12 2023 |
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